molecular formula C14H17NO3 B1526968 1-(3,4-Dimethylphenyl)-6-oxopiperidine-3-carboxylic acid CAS No. 1275803-36-5

1-(3,4-Dimethylphenyl)-6-oxopiperidine-3-carboxylic acid

Cat. No.: B1526968
CAS No.: 1275803-36-5
M. Wt: 247.29 g/mol
InChI Key: QIWHCQWAKVFTLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,4-Dimethylphenyl)-6-oxopiperidine-3-carboxylic acid is a useful research compound. Its molecular formula is C14H17NO3 and its molecular weight is 247.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Photoreleasable Protecting Groups for Carboxylic Acids

Research on dimethylphenacyl chromophores has introduced them as new photoremovable protecting groups for carboxylic acids. These compounds, upon direct photolysis, lead to the formation of corresponding carboxylic acids in almost quantitative yields, demonstrating their utility in light-mediated synthesis processes without requiring photosensitizers (Klan, Zabadal, & Heger, 2000).

Lanthanide Metal-Organic Frameworks for Luminescence Sensing

Dimethylphenyl imidazole dicarboxylate-based lanthanide(III)-organic frameworks have been developed for luminescence sensing of benzaldehyde derivatives. These frameworks exhibit characteristic sharp emission bands of Eu(3+) or Tb(3+) ions and are selectively sensitive to benzaldehyde-based derivatives, showcasing their application in fluorescence sensing technologies (B. Shi et al., 2015).

Copper-Based Dye-Sensitized Solar Cells (DSCs)

Copper(I) complexes with 6,6'-disubstituted 2,2'-bipyridine ligands bearing carboxylic acid substituents have been synthesized for use in copper-based dye-sensitized solar cells. This research offers insights into the design of copper complexes for renewable energy applications, with a focus on improving the efficiency and stability of DSCs (E. Constable et al., 2009).

Dinuclear Gold(III) Compounds with Bipyridyl Ligands

A study on dinuclear gold(III) oxo complexes with bipyridyl ligands explored their potential as cytotoxic and anticancer agents. The compounds showed moderate to high cytotoxic properties against human ovarian carcinoma cell lines, suggesting their relevance in developing new anticancer therapies (A. Casini et al., 2006).

Properties

IUPAC Name

1-(3,4-dimethylphenyl)-6-oxopiperidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO3/c1-9-3-5-12(7-10(9)2)15-8-11(14(17)18)4-6-13(15)16/h3,5,7,11H,4,6,8H2,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIWHCQWAKVFTLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2CC(CCC2=O)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(3,4-Dimethylphenyl)-6-oxopiperidine-3-carboxylic acid
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1-(3,4-Dimethylphenyl)-6-oxopiperidine-3-carboxylic acid
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1-(3,4-Dimethylphenyl)-6-oxopiperidine-3-carboxylic acid
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1-(3,4-Dimethylphenyl)-6-oxopiperidine-3-carboxylic acid
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1-(3,4-Dimethylphenyl)-6-oxopiperidine-3-carboxylic acid
Reactant of Route 6
1-(3,4-Dimethylphenyl)-6-oxopiperidine-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.